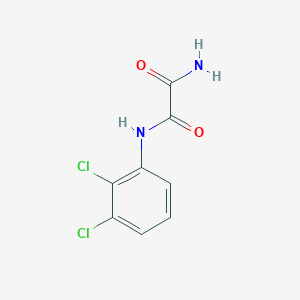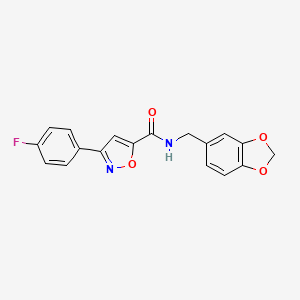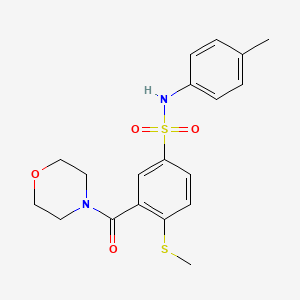![molecular formula C17H14ClNO3S B4582202 5-{[5-(4-chlorophenyl)-2-furyl]methylene}-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B4582202.png)
5-{[5-(4-chlorophenyl)-2-furyl]methylene}-3-propyl-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Thiazolidine-diones and their derivatives are typically synthesized through various methods, including Claisen-Schmidt condensation, which is a common approach for preparing these compounds. This method involves the condensation of aldehydes with thiazolidine-dione in the presence of catalysts like ionic liquids under controlled conditions, offering a straightforward route to a wide range of thiazolidine-dione derivatives with potential anticancer activity (Sowbhagyam et al., 2023).
Molecular Structure Analysis
The molecular structure of thiazolidine-diones is characterized by the presence of a thiazolidine ring attached to a dione moiety, which is often modified with various substituents to enhance biological activity. Structural elucidation techniques such as NMR, IR, and Mass Spectra analysis play a crucial role in confirming the chemical structure of these compounds (Chandrappa et al., 2009).
Chemical Reactions and Properties
Thiazolidine-diones undergo a variety of chemical reactions, including Knoevenagel condensation, which allows for the introduction of arylidene groups into the molecule, significantly affecting its chemical properties and biological activity. These reactions facilitate the synthesis of a diverse array of derivatives, demonstrating the versatility of thiazolidine-diones as chemical scaffolds (Prakash et al., 2011).
Physical Properties Analysis
The physical properties of thiazolidine-diones, such as solubility, melting point, and crystallinity, are influenced by their molecular structure and substituents. These properties are crucial for determining the compound's suitability for further development and application. Studies often employ single-crystal X-ray diffraction to elucidate the compound's crystalline structure, providing insights into its physical characteristics (Low et al., 2002).
Chemical Properties Analysis
Thiazolidine-diones exhibit a range of chemical properties, including reactivity towards nucleophiles, electrophiles, and various reagents. These properties are essential for the compound's biological activity and potential therapeutic applications. The chemical behavior of thiazolidine-diones can be modified through the introduction of different substituents, affecting their interaction with biological targets (Youssef, 2007).
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity
- Studies have focused on the chemical synthesis and reactivity of thiazolidine derivatives. For instance, research on the Knoevenagel condensation reactions of furan-2-carbaldehyde derivatives with compounds containing an active methyl or methylene group highlights the versatility of thiazolidine derivatives in synthesizing heterocyclic compounds with potential biological activities (Gajdoš, Miklovič, & Krutošíková, 2006).
Biological Activities
- A novel series of substituted 5-(aminomethylene)thiazolidine-2,4-diones exhibited antibacterial and antifungal activities, demonstrating the potential of thiazolidine derivatives in developing new antimicrobial agents (Mohanty, Reddy, Ramadevi, & Karmakar, 2015).
- Thiazolidinedione derivatives have been explored for their corrosion inhibition performance on mild steel in hydrochloric acid solution, highlighting their potential application in material science and industrial chemistry (Yadav, Behera, Kumar, & Yadav, 2015).
- Certain thiazolidine derivatives have shown in vitro anticancer activity, suggesting their potential as therapeutic agents in cancer treatment (Uwabagira & Sarojini, 2019).
Pharmacokinetics and Drug Development
- The solubility, thermodynamics, and partitioning processes of novel antifungal compounds in biologically relevant solvents have been investigated, contributing to the understanding of their pharmacokinetic profiles and enhancing drug formulation strategies (Volkova, Levshin, & Perlovich, 2020).
Propiedades
IUPAC Name |
(5Z)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-3-propyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3S/c1-2-9-19-16(20)15(23-17(19)21)10-13-7-8-14(22-13)11-3-5-12(18)6-4-11/h3-8,10H,2,9H2,1H3/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMXYAUWKHEUCA-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Cl)SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl)/SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-3-propyl-1,3-thiazolidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethyl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B4582122.png)
![N-[4-({2-methoxy-5-[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]benzyl}oxy)phenyl]acetamide](/img/structure/B4582123.png)
![4-ethoxy-3-methyl-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4582128.png)
![2-{4-[(tert-butylamino)sulfonyl]phenoxy}-N-(2,6-diethylphenyl)acetamide](/img/structure/B4582132.png)
![N-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4582133.png)

![3-{[(2-ethylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4582139.png)



![5-[4-(allyloxy)benzylidene]-3-butyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4582172.png)
![N-{[(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}-4-methoxy-3-nitrobenzamide](/img/structure/B4582180.png)
![ethyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B4582187.png)
![4-{2-[4-(1-adamantylcarbonyl)-1-piperazinyl]ethyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4582201.png)